![molecular formula C16H17N3O B4882590 2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide](/img/structure/B4882590.png)
2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide
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Overview
Description
2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide, also known as PPM-18, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. PPM-18 is a hydrazone derivative that has been synthesized using various methods, and it has been found to have promising biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide has been found to inhibit the activity of protein kinases, which are involved in various cellular processes, including cell growth and proliferation. It has also been found to inhibit the activity of histone deacetylases, which play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, neuroprotection, and antimicrobial activity. 2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide has several advantages for lab experiments, including its relatively simple synthesis method and its promising biochemical and physiological effects. However, 2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various scientific research fields. Additionally, the development of 2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide derivatives with improved solubility and reduced toxicity could enhance its potential as a therapeutic agent.
Synthesis Methods
2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide has been synthesized using various methods, including the reaction of 3-pyridinecarboxaldehyde with 2-phenylbutanohydrazide in the presence of a catalyst, as well as the reaction of 3-pyridinecarboxaldehyde with 2-phenylbutanohydrazide in the presence of a base. The yield of 2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide has been reported to be around 60-70% using these methods.
Scientific Research Applications
2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide has been found to have potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neurodegenerative diseases, 2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide has been found to have neuroprotective effects and can prevent the death of neurons. In infectious diseases, 2-phenyl-N'-(3-pyridinylmethylene)butanohydrazide has been shown to have antimicrobial activity against various pathogens.
properties
IUPAC Name |
2-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-2-15(14-8-4-3-5-9-14)16(20)19-18-12-13-7-6-10-17-11-13/h3-12,15H,2H2,1H3,(H,19,20)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOTWIHEFWUOGI-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NN=CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C(=O)N/N=C/C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49823627 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-phenyl-N'-[(E)-pyridin-3-ylmethylidene]butanehydrazide |
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